![molecular formula C9H13N3O2S2 B1470902 5-(环丙基磺酰基)-4,5,6,7-四氢[1,3]噻唑并[5,4-c]吡啶-2-胺 CAS No. 1447965-93-6](/img/structure/B1470902.png)
5-(环丙基磺酰基)-4,5,6,7-四氢[1,3]噻唑并[5,4-c]吡啶-2-胺
描述
5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine is a useful research compound. Its molecular formula is C9H13N3O2S2 and its molecular weight is 259.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物研发
该化合物属于噻唑并[4,5-b]吡啶类,这类化合物以其广泛的药理活性而闻名。 据报道,它们具有抗氧化、抗菌、抗炎和抗肿瘤特性 。环丙基磺酰基可以潜在地被利用来增强药物的生物利用度或选择性。
有机电子
噻唑并[4,5-b]吡啶由于其平面和刚性骨架而在有机电子领域引起关注,这对于光电应用是有益的 。该化合物可以对其氧化稳定性和电荷载流子迁移率进行研究,这对染料敏化太阳能电池和有机场效应晶体管等器件的性能至关重要。
农业化学
最近的研究表明噻唑并[4,5-b]吡啶具有除草活性 。该化合物可以被合成和测试其在控制杂草生长方面的功效,这可能导致开发新的除草剂。
抗菌研究
鉴于相关噻唑并[4,5-b]吡啶的抗菌特性,该化合物可能是开发新的抗菌和抗真菌药物的候选药物 。研究可以集中在其作用机制和针对各种微生物菌株的活性谱。
抗炎应用
噻唑并[4,5-b]吡啶的抗炎作用使它们成为治疗炎症性疾病的有趣靶标 。该化合物可以被研究其抑制关节炎或哮喘等疾病的关键炎症途径的潜力。
肿瘤学研究
噻唑并[4,5-b]吡啶在抗肿瘤研究中显示出希望 。该特定化合物可以被探索其抗癌特性,包括其诱导癌细胞凋亡或抑制肿瘤生长的能力。
组胺H3受体拮抗
据报道,一些噻唑并[4,5-b]吡啶是组胺H3受体拮抗剂 。该化合物可以被研究其在治疗睡眠障碍或改善认知功能方面的潜在治疗应用。
作用机制
Target of action
Thiazolo[5,4-c]pyridines are a class of compounds that have been reported to possess a broad spectrum of pharmacological activities . They are often of much greater interest in terms of physiological action than related monocyclic compounds .
Mode of action
Thiazolo[5,4-c]pyridines are known to interact with a wide range of receptor targets .
Biochemical pathways
Thiazolo[5,4-c]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
生化分析
Biochemical Properties
5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit phosphoinositide 3-kinase (PI3K), an enzyme involved in cell growth, proliferation, and survival . The inhibition of PI3K by 5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine can lead to alterations in downstream signaling pathways, affecting various cellular processes.
Cellular Effects
The effects of 5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine on cells are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of PI3K by this compound can lead to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, it may affect the expression of genes involved in cell cycle regulation and metabolic pathways, further influencing cellular behavior.
Molecular Mechanism
At the molecular level, 5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of PI3K, inhibiting its enzymatic activity . This inhibition disrupts the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. Additionally, the compound may interact with other proteins and enzymes, leading to changes in their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained inhibition of PI3K and other targets, affecting cellular processes over extended periods.
Dosage Effects in Animal Models
The effects of 5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold for these effects depends on the specific animal model and the duration of exposure.
Metabolic Pathways
5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound may affect the activity of enzymes involved in glycolysis and oxidative phosphorylation, leading to changes in cellular energy production . Additionally, it may influence the levels of metabolites such as glucose and lactate, further impacting cellular metabolism.
Transport and Distribution
The transport and distribution of 5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins, which facilitate its uptake and distribution . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of 5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine is essential for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. Alternatively, it may be transported to the nucleus, where it influences gene expression and other nuclear processes.
属性
IUPAC Name |
5-cyclopropylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S2/c10-9-11-7-3-4-12(5-8(7)15-9)16(13,14)6-1-2-6/h6H,1-5H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZUOSYTHCKIMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC3=C(C2)SC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


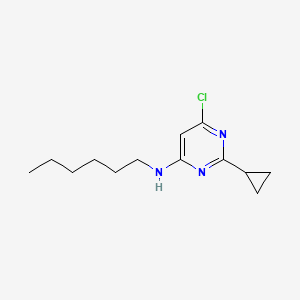
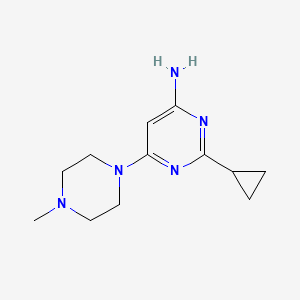
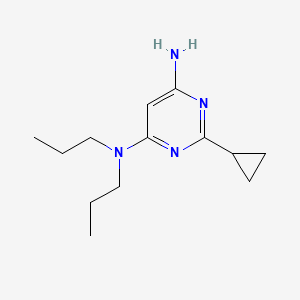

![3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1470829.png)
![6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1470831.png)
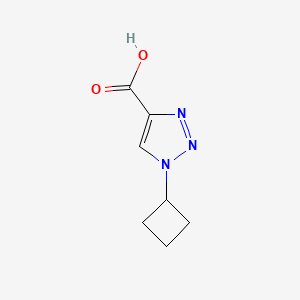
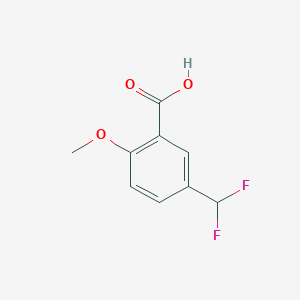
![N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide hydrochloride](/img/structure/B1470834.png)
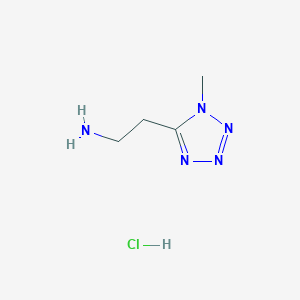

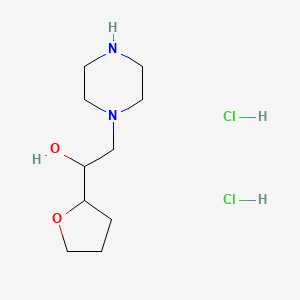

![methyl 4-{[(tert-butoxy)carbonyl]amino}-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B1470841.png)
